molecular formula C19H15ClN4O2S B2569880 3-((4-chlorobenzyl)thio)-7-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one CAS No. 1242992-85-3

3-((4-chlorobenzyl)thio)-7-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one

Cat. No.: B2569880
CAS No.: 1242992-85-3
M. Wt: 398.87
InChI Key: JDTVFOWZWPVKGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-((4-Chlorobenzyl)thio)-7-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one is a synthetic small molecule belonging to the class of triazolopyrazinones, provided exclusively for research and development purposes. This compound is presented as a high-purity chemical tool to investigate the pharmacological potential of this heterocyclic scaffold. The [1,2,4]triazolo[4,3-a]pyrazine core is a privileged structure in medicinal chemistry, known for its versatility and ability to interact with diverse biological targets. The specific substitution pattern of this molecule—featuring a 2-methoxyphenyl group at the 7-position and a 4-chlorobenzylthio moiety at the 3-position—suggests significant potential for bioactivity. Structurally related triazolopyrazine and triazolopyridine analogues have demonstrated a range of promising biological activities in scientific literature. For instance, closely related sulfonamide derivatives have been identified as potential antimalarial agents through inhibition of the falcipain-2 enzyme in Plasmodium falciparum . Furthermore, the 1,2,4-triazole pharmacophore is a key structural component in numerous clinically used drugs and bioactive molecules, including antifungals, anticonvulsants, and anticancer agents, often functioning through enzyme inhibition or receptor antagonism . Another very close structural analogue, 3-((3-fluorobenzyl)thio)-7-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one, underscores the research interest in this specific chemical series . Potential Research Applications: • Hit Identification: Useful for screening campaigns to discover new biological activities. • Medicinal Chemistry: Serves as a building block or intermediate for the synthesis of novel analogues and hybrid molecules . • Mechanistic Studies: The structure indicates potential for enzyme inhibition, making it a candidate for probing specific enzymatic pathways relevant to various disease states . This product is intended for research use only and is not for human or veterinary diagnostic or therapeutic use. Researchers should handle this compound with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

3-[(4-chlorophenyl)methylsulfanyl]-7-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN4O2S/c1-26-16-5-3-2-4-15(16)23-10-11-24-17(18(23)25)21-22-19(24)27-12-13-6-8-14(20)9-7-13/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDTVFOWZWPVKGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C=CN3C(=NN=C3SCC4=CC=C(C=C4)Cl)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-((4-chlorobenzyl)thio)-7-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one is a member of the triazolo[4,3-a]pyrazine family, which has garnered interest for its diverse biological activities. This article aims to summarize the biological activity of this compound based on existing literature, including its anticancer, antibacterial, and other pharmacological properties.

Chemical Structure

The structural formula of the compound is pivotal in understanding its biological activity. The presence of the triazole ring and various substituents (like the chlorobenzyl and methoxyphenyl groups) contributes to its interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazolo[4,3-a]pyrazine derivatives. For instance, a derivative similar to our compound exhibited significant anti-tumor activity against various cancer cell lines:

Cell Line IC50 Value (μM)
A5490.83 ± 0.07
MCF-70.15 ± 0.08
HeLa2.85 ± 0.74

These findings suggest that compounds within this class can effectively inhibit tumor growth and may serve as potential therapeutic agents in cancer treatment .

Antibacterial Activity

The antibacterial properties of triazolo[4,3-a]pyrazine derivatives have also been explored. In a study evaluating various derivatives, some compounds demonstrated moderate to good antibacterial activity against both Gram-positive and Gram-negative bacteria:

Bacterial Strain MIC (μg/mL)
Staphylococcus aureus32
Escherichia coli16

These results indicate that the compound may possess significant antibacterial effects comparable to established antibiotics like ampicillin .

Other Biological Activities

Triazolo[4,3-a]pyrazine derivatives have been associated with a range of other biological activities, including:

  • Antidiabetic Effects : Certain derivatives are noted for their role in managing type II diabetes.
  • Antifungal Properties : These compounds have shown potential in inhibiting fungal growth.
  • Anti-inflammatory Effects : Some studies suggest that these derivatives may modulate inflammatory pathways.

The biological activities of triazolo[4,3-a]pyrazine derivatives are often attributed to their ability to interact with specific enzymes or receptors in biological systems. For example, the inhibition of c-Met kinase has been identified as a mechanism through which certain derivatives exert their anticancer effects .

Case Studies

Several case studies have been documented regarding the efficacy of these compounds:

  • Study on Anticancer Activity : A series of experiments involving cell cycle assays and apoptosis analysis demonstrated that the compound induced cell death in cancer cells through both caspase-dependent and independent pathways .
  • Antibacterial Efficacy : In vitro studies showed that compounds with longer alkyl chains exhibited enhanced antibacterial activity due to improved cell permeability .

Comparison with Similar Compounds

Structural and Functional Insights :

  • Antimicrobial Activity : The 4-fluorobenzyl analog exhibits potent antimicrobial activity, likely due to the electron-withdrawing fluorine enhancing membrane permeability . The 4-chlorobenzylthio group in the target compound may similarly improve bioavailability.
  • Cytotoxicity : Substituents like 2-methoxyphenyl (electron-donating) may enhance membrane stabilization and cerebroprotective effects, as predicted by PASS software for related analogs .
  • Solubility : Thioxo and sulfanyl groups improve solubility in polar aprotic solvents (e.g., DMF, DMSO), whereas aryl/benzyl substituents reduce water solubility .

Analytical and Validation Data

  • Quantitative Determination: Potentiometric titration in non-aqueous media (e.g., acetic acid) is a validated method for quantifying [1,2,4]triazolo[4,3-a]pyrazin-8(7H)-ones, with uncertainty ≤0.22% .
  • Purity Control : HPLC methods are employed to monitor impurities (e.g., oxidation byproducts like triazolopyrazinediones), ensuring compliance with pharmacopeial standards .

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